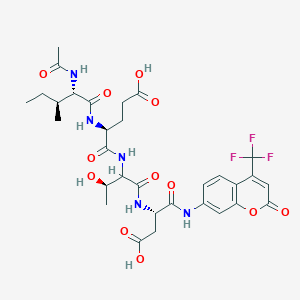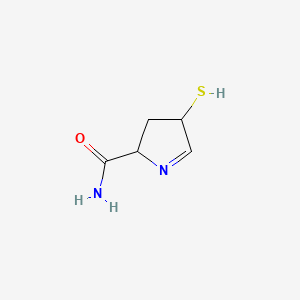![molecular formula C24H31N3O2 B593392 1-[(tetrahydro-2H-pyran-4-yl)methyl]-N-tricyclo[3.3.1.13,7]dec-1-yl-1H-indazole-3-carboxamide CAS No. 1400742-48-4](/img/structure/B593392.png)
1-[(tetrahydro-2H-pyran-4-yl)methyl]-N-tricyclo[3.3.1.13,7]dec-1-yl-1H-indazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Es wird strukturell als ein Indazol-basiertes synthetisches Cannabinoid eingestuft und wird hauptsächlich für forensische und Forschungsanwendungen verwendet . Die Verbindung ist bekannt für ihre strukturelle Ähnlichkeit mit anderen synthetischen Cannabinoiden und ihr Potenzial für den Einsatz in der wissenschaftlichen Forschung .
Vorbereitungsmethoden
Die Synthese von ATHPINACA-Isomer 2 beinhaltet die Reaktion von 1-(Tetrahydro-2H-pyran-4-yl)methylamin mit Tricyclo[3.3.1.13,7]dec-2-yl-1H-indazol-3-carbonsäurechlorid . Die Reaktion wird typischerweise in Gegenwart einer Base wie Triethylamin in einem organischen Lösungsmittel wie Dichlormethan durchgeführt. Das Produkt wird dann durch Umkristallisation oder Chromatographie gereinigt, um ATHPINACA-Isomer 2 in hoher Reinheit zu erhalten .
Chemische Reaktionsanalyse
ATHPINACA-Isomer 2 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um hydroxylierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können ATHPINACA-Isomer 2 in seine entsprechenden Amin-Derivate umwandeln.
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind hydroxylierte, reduzierte und substituierte Derivate von ATHPINACA-Isomer 2 .
Wissenschaftliche Forschungsanwendungen
ATHPINACA-Isomer 2 hat verschiedene wissenschaftliche Forschungsanwendungen:
Wirkmechanismus
Der Wirkmechanismus von ATHPINACA-Isomer 2 beinhaltet seine Wechselwirkung mit Cannabinoid-Rezeptoren im Körper. Es bindet an die CB1- und CB2-Rezeptoren und ahmt die Wirkungen natürlicher Cannabinoide nach . Diese Wechselwirkung führt zur Aktivierung verschiedener Signalwege, was zu den physiologischen Wirkungen der Verbindung führt .
Analyse Chemischer Reaktionen
ATHPINACA isomer 2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert ATHPINACA isomer 2 into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the indazole ring is substituted with various nucleophiles.
The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of ATHPINACA isomer 2 .
Wissenschaftliche Forschungsanwendungen
ATHPINACA isomer 2 has several scientific research applications:
Wirkmechanismus
The mechanism of action of ATHPINACA isomer 2 involves its interaction with cannabinoid receptors in the body. It binds to the CB1 and CB2 receptors, mimicking the effects of natural cannabinoids . This interaction leads to the activation of various signaling pathways, resulting in the compound’s physiological effects .
Vergleich Mit ähnlichen Verbindungen
ATHPINACA-Isomer 2 ähnelt strukturell anderen synthetischen Cannabinoiden wie CUMYL-THPINACA und AKB48 (APINACA) . Es ist durch seine spezifische Adamantylgruppe einzigartig, die es von anderen Verbindungen abhebt . Zu den ähnlichen Verbindungen gehören:
- CUMYL-THPINACA
- AKB48 (APINACA)
- 5F-APINACA
- ADB-CHMINACA
- MDMB-CHMINACA
Die einzigartige Struktur und die Eigenschaften von ATHPINACA-Isomer 2 machen es zu einer wertvollen Verbindung für die wissenschaftliche Forschung und forensische Anwendungen .
Eigenschaften
CAS-Nummer |
1400742-48-4 |
|---|---|
Molekularformel |
C24H31N3O2 |
Molekulargewicht |
393.5 g/mol |
IUPAC-Name |
N-(2-adamantyl)-1-(oxan-4-ylmethyl)indazole-3-carboxamide |
InChI |
InChI=1S/C24H31N3O2/c28-24(25-22-18-10-16-9-17(12-18)13-19(22)11-16)23-20-3-1-2-4-21(20)27(26-23)14-15-5-7-29-8-6-15/h1-4,15-19,22H,5-14H2,(H,25,28) |
InChI-Schlüssel |
XFZLBNDGZVRJNJ-UHFFFAOYSA-N |
SMILES |
C1COCCC1CN2C3=CC=CC=C3C(=N2)C(=O)NC45CC6CC(C4)CC(C6)C5 |
Kanonische SMILES |
C1COCCC1CN2C3=CC=CC=C3C(=N2)C(=O)NC4C5CC6CC(C5)CC4C6 |
Synonyme |
AD-THPINACA; Adamantyl-THPINACA |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S)-1-(3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)-3,3-dimethyl-2-[(4-pyridinylmethyl)amino]-1-butanone hydrochloride](/img/structure/B593310.png)






![3,10-Dimethoxy-7-phenyl-6,12a-dihydro-5H-benzo[c]xanthylium perchlorate](/img/structure/B593326.png)
![3,3,4-trimethyl-1-[1-(2-morpholin-4-ylethyl)indol-3-yl]pent-4-en-1-one](/img/structure/B593329.png)

